(R)-1-Boc-3-(羟甲基)哌啶

描述

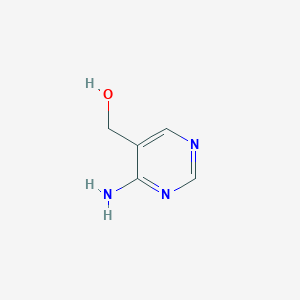

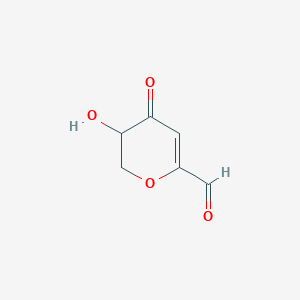

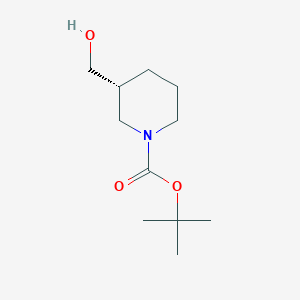

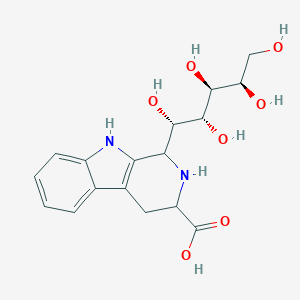

The compound “(R)-1-Boc-3-(Hydroxymethyl)Piperidine” is a chiral piperidine derivative that is of interest due to its potential as an intermediate in the synthesis of various pharmacologically active compounds. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is protected, making it a versatile building block for further chemical modifications .

Synthesis Analysis

The synthesis of enantiopure piperidine derivatives, such as “(R)-1-Boc-3-(Hydroxymethyl)Piperidine,” can be achieved through methods like Rh-catalyzed cyclohydrocarbonylation, which allows for the formation of the piperidine ring with the desired stereochemistry . Additionally, the catalytic dynamic resolution of racemic piperidines using chiral ligands has been shown to be an effective method for obtaining enantiomerically enriched piperidine derivatives . These synthetic approaches are crucial for the preparation of high-purity chiral piperidines required for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including those with a hydroxymethyl group, has been studied using techniques such as X-ray crystallography. These studies reveal important conformational details, such as the preferred chair conformation of the piperidine ring and the orientation of substituents, which are critical for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives are known to undergo various chemical reactions, which are essential for their transformation into more complex molecules. For instance, the hydroxymethyl group in “(R)-1-Boc-3-(Hydroxymethyl)Piperidine” can be a reactive site for further functionalization. The Boc group also offers a protective strategy, allowing for selective reactions at other sites of the molecule without affecting the amine functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(R)-1-Boc-3-(Hydroxymethyl)Piperidine” are influenced by its functional groups and stereochemistry. The Boc group increases the steric bulk and affects the compound's solubility and boiling point. The hydroxymethyl group contributes to the compound's polarity and potential for hydrogen bonding, which can affect its solubility in various solvents and its reactivity in chemical transformations .

科学研究应用

生物还原生产和工业应用

由来自马克斯克鲁维酵母的羰基还原酶对 (R)-N-Boc-3-羟基哌啶进行生物还原生产显示出优异的催化活性,突出了其在工业生产中的潜力。该工艺能够以高对映体过量合成 (R)-N-Boc-3-羟基哌啶,证明了该化合物在各种药物应用中大规模生产的巨大潜力 (Chen 等人,2017)。

治疗研究

1-Boc-哌啶-4-甲醛因其治疗应用而受到研究,特别是在预防大鼠暴饮暴食行为和焦虑方面。这项研究为其在解决饮食失调和焦虑相关疾病中的应用开辟了道路 (Guzmán-Rodríguez 等人,2021)。

HIV-1 抑制剂

已合成基于双环哌啶的化合物,以用于作为 HIV-1 抑制剂的潜在用途。通过改变已知 CCR5 拮抗剂的结构成分,这些化合物对 HIV-1 R5 毒株表现出有效的抗病毒活性,展示了哌啶衍生物在抗病毒药物开发中的多功能性 (戴秋云,2011)。

催化芳基化

钯催化的 N-Boc-哌啶的 β-选择性 C(sp3)-H 芳基化证明了哌啶衍生物在构建芳基化哌啶中的化学用途,这对于药物研究开发新药至关重要 (Millet & Baudoin,2015)。

安全和危害

未来方向

The development of efficient and sustainable methods for the synthesis of nitrogen heterocycles, including “®-1-Boc-3-(Hydroxymethyl)Piperidine”, is an important goal for the chemical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363894 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-Boc-3-(Hydroxymethyl)Piperidine | |

CAS RN |

140695-85-8 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,6R)-6-methyl-1,3-oxathian-2-yl]ethanone](/img/structure/B126977.png)

![N-[[4-[4-(4-chlorophenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126988.png)

![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)